3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole
Overview
Description
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, cyclopropyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a chloromethylating agent in the presence of a base, followed by cyclization with a suitable triazole precursor. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale operations to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce triazole oxides .
Scientific Research Applications
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1,2,4-triazole: Lacks the cyclopropyl and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
5-Cyclopropyl-4-methyl-1,2,4-triazole: Lacks the chloromethyl group, which reduces its ability to participate in nucleophilic substitution reactions.
3-(Chloromethyl)-5-phenyl-4-methyl-4H-1,2,4-triazole: The phenyl group introduces additional aromatic interactions, potentially altering its biological activity and reactivity.
Uniqueness
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole is unique due to the combination of its substituents. The cyclopropyl group introduces ring strain, which can influence its reactivity and binding properties. The chloromethyl group provides a site for nucleophilic substitution, while the methyl group adds steric bulk, potentially affecting its interaction with biological targets .
Properties
IUPAC Name |
3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBPKAUMCDUSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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